molecular formula C29H51NO B1255754 alpha-Tocopheramine CAS No. 7666-00-4

alpha-Tocopheramine

Cat. No.: B1255754
CAS No.: 7666-00-4
M. Wt: 429.7 g/mol
InChI Key: VHDHAAWAAIWBBG-UHFFFAOYSA-N
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Description

alpha-Tocopheramine is a synthetic compound with significant applications in various fields. It is structurally related to tocopherols, which are a class of organic chemical compounds, many of which have vitamin E activity. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Tocopheramine typically involves the condensation of phenol with acetone, followed by a series of reactions to introduce the trimethyltridecyl side chain and the amine group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

alpha-Tocopheramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted benzopyran derivatives, which have their own unique properties and applications .

Scientific Research Applications

alpha-Tocopheramine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

    Industry: Used as an additive in various industrial products to enhance stability and shelf life.

Mechanism of Action

The mechanism of action of alpha-Tocopheramine primarily involves its antioxidant properties. It acts by scavenging free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity to exert its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Tocopheramine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its enhanced stability and specific interactions with molecular targets make it a valuable compound for various applications .

Properties

CAS No.

7666-00-4

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-amine

InChI

InChI=1S/C29H51NO/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22H,9-19,30H2,1-8H3

InChI Key

VHDHAAWAAIWBBG-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1N)C)C

Synonyms

alpha-Toc-amine
alpha-tocopheramine

Origin of Product

United States

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